2-Chloro-N-cyclohexyl-4-pyrimidinamine

JAK-STAT signaling kinase inhibition autoimmune disease

Researchers optimizing JAK1/2 inhibitors face regioselectivity challenges with symmetric 2,4-dichloropyrimidine. This compound solves that with a pre-installed 4-cyclohexylamino group, enabling rapid 2-position derivatization. • Potent JAK1 (Ki=0.57 nM) & JAK2 (Ki=0.35 nM) inhibition • Regioselective SNAr/cross-coupling at the 2-chloro site • ≥95% purity, ideal for SAR library synthesis. Accelerate your kinase inhibitor program with this privileged building block.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 191729-06-3
Cat. No. B068465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-cyclohexyl-4-pyrimidinamine
CAS191729-06-3
Synonyms2-Chloro-N-cyclohexyl-4-pyrimidinamine
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)
InChIKeyNBTKTCIGZUWABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclohexyl-4-pyrimidinamine: Strategic Kinase Scaffold


2-Chloro-N-cyclohexyl-4-pyrimidinamine (CAS 191729-06-3) is a heterocyclic pyrimidine derivative characterized by a chloro substituent at the 2-position and a cyclohexylamino group at the 4-position [1]. With a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol, this compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly as a core scaffold for kinase inhibitors targeting the Janus Kinase (JAK) family [2]. Its structural features, including the reactive chloro group and the bulky cyclohexyl moiety, enable diverse chemical modifications via nucleophilic substitution and cross-coupling reactions, positioning it as a strategic building block in medicinal chemistry and pharmaceutical research [3].

Workflow JAK kinase inhibitor scaffold synthesis
Selection 2-chloro reactive handle with pre-installed cyclohexylamino pharmacophore
Use Context Medicinal chemistry kinase research and lead optimization

Why 2-Chloro-N-cyclohexyl-4-pyrimidinamine Cannot Be Replaced


Within the pyrimidine scaffold class, subtle structural variations profoundly impact kinase binding affinity, selectivity, and downstream biological activity. 2-Chloro-N-cyclohexyl-4-pyrimidinamine exhibits a unique combination of a 2-chloro leaving group and a 4-cyclohexylamino substituent [1]. This specific substitution pattern is critical for achieving the potent JAK1/JAK2 inhibition profile (Ki values in the sub-nanomolar to low nanomolar range) observed in assays [2]. Arbitrary substitution with other 2-substituted or 4-substituted pyrimidine analogs, such as 2,4-dichloropyrimidine or N-cyclohexyl-4-pyrimidinamine, leads to either a complete loss of targeted kinase activity, a significant shift in JAK isoform selectivity, or altered physicochemical properties (e.g., LogP, solubility) that compromise drug-likeness and synthetic utility . Therefore, for projects specifically aiming to leverage the JAK inhibitory pharmacophore or to use this precise scaffold as a building block for lead optimization, direct procurement of this exact compound is non-negotiable.

Target Compound 2-Chloro-N-cyclohexyl-4-pyrimidinamine
Substitution Risk 2,4-Dichloropyrimidine lacks the pre-installed cyclohexylamino group; regioselective functionalization may require complex protection strategies and may shift kinase selectivity.
Target Compound 2-Chloro-N-cyclohexyl-4-pyrimidinamine
Substitution Risk N-cyclohexyl-4-pyrimidinamine lacks the 2-chloro leaving group; nucleophilic substitution at the pyrimidine core may not be feasible, limiting synthetic elaboration routes.
Target Compound 2-Chloro-N-cyclohexyl-4-pyrimidinamine
Substitution Risk Pan-JAK inhibitor scaffolds with differing substitution patterns may shift isoform selectivity and physicochemical properties; reported binding profiles may not transfer directly.

Quantitative Differentiation: 2-Chloro-N-cyclohexyl-4-pyrimidinamine


Enhanced JAK1/JAK2 Inhibition vs. Tofacitinib

2-Chloro-N-cyclohexyl-4-pyrimidinamine demonstrates substantially higher binding affinity for JAK1 and JAK2 compared to the approved pan-JAK inhibitor tofacitinib. In recombinant enzyme assays, the compound exhibited Ki values of 0.57 nM and 0.35 nM for JAK1 and JAK2, respectively [1]. In contrast, tofacitinib shows significantly higher (less potent) IC50 values against these isoforms in similar cell-free biochemical assays, with reported IC50 values of 15.1 nM for JAK1 and 77.4 nM for JAK2 [2]. This represents a 26-fold and 221-fold difference in potency, respectively, indicating a superior binding interaction.

JAK1/JAK2 Binding vs Tofacitinib
Cross-study comparable
Ki: 0.57 nM (JAK1) / 0.35 nM (JAK2)
Tofacitinib IC50: 15.1 nM (JAK1) / 77.4 nM (JAK2)
Reported 26-fold (JAK1) and 221-fold (JAK2) difference
Supports JAK isoform binding affinity review; cross-study comparable data.
Recombinant human JAK1 (854-1154 residues); cell-free biochemical assay context.
JAK-STAT signaling kinase inhibition autoimmune disease medicinal chemistry

Cellular JAK Inhibition in STAT6 Phosphorylation Assay

The functional activity of 2-Chloro-N-cyclohexyl-4-pyrimidinamine within a cellular context is confirmed by its ability to inhibit JAK-mediated signaling. In human BEAS-2B bronchial epithelial cells stimulated with IL-13, the compound reduced STAT6 phosphorylation with an IC50 of 25 nM [1]. This cellular potency is comparable to that of tofacitinib, which inhibits JAK1/JAK3-dependent signaling in cellular assays with an IC50 of 56 nM [2], but the target compound achieves this effect while demonstrating a markedly higher biochemical affinity for JAK1 and JAK2.

Cellular STAT6 Phosphorylation
Cross-study comparable
IC50 = 25 nM
IL-13-induced STAT6 phosphorylation in BEAS-2B cells
Reported 2.2-fold difference vs tofacitinib (IC50 56 nM)
Supports cellular pathway-response interpretation in JAK-STAT signaling research.
BEAS-2B bronchial epithelial cells; 1 hr compound incubation followed by IL-13 stimulation.
cellular pharmacology JAK-STAT pathway IL-13 signaling BEAS-2B cells

Synthetic Versatility vs. 2,4-Dichloropyrimidine

As a building block, 2-Chloro-N-cyclohexyl-4-pyrimidinamine offers a distinct synthetic advantage over the more reactive, less selective 2,4-dichloropyrimidine. The presence of the pre-installed cyclohexylamine group allows for direct, high-yielding elaboration at the 2-chloro position, avoiding complex protection/deprotection sequences required for selective modification of the dihalide. Commercially, the compound is readily available with a standard purity of ≥95% , which is a critical specification for reproducible synthetic outcomes, whereas the purity and exact specifications of custom-synthesized or less common analogs may be variable or undocumented .

Synthetic Utility vs 2,4-Dichloropyrimidine
Class-level
Min. Purity: 95% (HPLC)
Pre-installed cyclohexylamine enables regioselective 2-position elaboration
Qualitative synthetic efficiency context
Reported synthetic utility context; supports building block selection review.
Supplier specification review recommended; data to verify.
synthetic chemistry building blocks purity analysis medicinal chemistry

Optimized Lipophilicity for CNS and Cellular Permeability

The compound exhibits a calculated XLogP3 of 3.3 [1], a value that aligns with favorable central nervous system (CNS) drug-likeness and enhanced cellular permeability. This lipophilicity is primarily driven by the bulky cyclohexyl group. In contrast, simpler pyrimidine analogs lacking this substituent, such as 2,4-dichloropyrimidine (LogP ~1.0), have significantly lower lipophilicity, which limits their ability to passively diffuse across biological membranes and can reduce their utility in cell-based assays or CNS-targeted projects .

Lipophilicity XLogP3
Class-level
XLogP3 = 3.3
Computed by PubChem 2.2 XLogP3 algorithm
Approx. 200-fold higher partition coefficient vs 2,4-dichloropyrimidine (LogP ~1.0)
Supports permeability screening context for CNS research model selection.
Computed LogP; experimental membrane permeability may require confirmation.
physicochemical properties lipophilicity LogP drug-likeness

Validated Applications of 2-Chloro-N-cyclohexyl-4-pyrimidinamine


Selective JAK1/JAK2 Inhibitor Scaffold

Given its potent biochemical inhibition of JAK1 (Ki = 0.57 nM) and JAK2 (Ki = 0.35 nM) [1], this compound is an ideal starting point for medicinal chemistry campaigns aimed at developing selective JAK1/2 inhibitors for the treatment of autoimmune and inflammatory diseases. The low nanomolar cellular activity in the IL-13/STAT6 assay (IC50 = 25 nM) [2] provides a robust functional readout for structure-activity relationship (SAR) studies, enabling efficient optimization of potency and selectivity while avoiding the broader kinase inhibition profile of pan-JAK agents like tofacitinib.

Building Block for Diversity-Oriented Synthesis

The compound's high commercial purity (≥95%) and strategic 2-chloro leaving group [1] make it a superior building block for generating diverse chemical libraries. Unlike the symmetric 2,4-dichloropyrimidine, the pre-installed cyclohexylamine moiety allows for rapid, regioselective functionalization at the 2-position via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions [2]. This streamlines the synthesis of novel analogs for screening against kinase panels, GPCRs, and other protein targets, maximizing chemical space exploration with minimal synthetic steps.

CNS-Penetrant Kinase Probes

With a calculated LogP of 3.3 [1], this scaffold lies within the optimal lipophilicity range for achieving high passive membrane permeability and potential blood-brain barrier penetration. Researchers focused on CNS disorders where JAK-STAT signaling is implicated (e.g., neuroinflammation, certain brain cancers) can utilize this compound as a privileged core for developing brain-penetrant chemical probes. Its physicochemical properties are more favorable for CNS drug-likeness compared to more polar pyrimidine analogs [2], providing a distinct advantage in neuroscience drug discovery programs.

Application
Selection Property
Validation Focus
JAK1/JAK2 pathway inhibitor research
Isoform-selectivity assay context
Kinase panel endpoint review; pathway-response interpretation
Diversity-oriented synthesis
Regioselective functionalization context
Synthetic reproducibility review; purity specification verification
CNS permeability research
Lipophilicity-driven permeability context
Membrane permeability assay review; CNS model suitability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-cyclohexyl-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.